molecular formula C16H11FO B6374416 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% CAS No. 1261936-36-0

2-Fluoro-5-(naphthalen-1-yl)phenol, 95%

Cat. No.: B6374416
CAS No.: 1261936-36-0
M. Wt: 238.26 g/mol
InChI Key: JSDMGBVFDWQUPY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(naphthalen-1-yl)phenol, 95% (2-F5NP) is an organic compound commonly used in laboratory experiments and scientific research. It is a colorless, odorless solid with a melting point of 108-110°C. 2-F5NP is a member of the phenol family, which are aromatic compounds containing a hydroxyl group bonded to an aromatic hydrocarbon group. 2-F5NP is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a substrate in enzymatic reactions, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It is also used in studies of protein-protein interactions, and in studies of the structure and function of enzymes. Additionally, 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been used in studies of the biochemistry and physiology of cells, and as a fluorescent probe for imaging and detection of proteins.

Mechanism of Action

2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has a wide range of effects on biochemical and physiological processes. It has been shown to act as an inhibitor of several enzymes, including cytochrome P450, monoamine oxidase, and xanthine oxidase. 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has also been shown to have anti-inflammatory and anti-bacterial properties, and to act as an antioxidant. Additionally, it has been shown to inhibit the growth of cancer cells, and to act as a chemopreventive agent.
Biochemical and Physiological Effects
2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit several enzymes, including cytochrome P450, monoamine oxidase, and xanthine oxidase. Additionally, 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties, and to act as an antioxidant. It has also been shown to inhibit the growth of cancer cells, and to act as a chemopreventive agent.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(naphthalen-1-yl)phenol, 95% is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments. It is a relatively stable compound, with a low melting point and a wide range of solubilities. Additionally, it is relatively easy to obtain and inexpensive to use. However, it is important to note that 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% has a low solubility in water, and is not soluble in some organic solvents. Additionally, it can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

The versatile properties of 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% make it a promising compound for a wide range of applications in scientific research. Future research could focus on further exploring the biochemical and physiological effects of 2-Fluoro-5-(naphthalen-1-yl)phenol, 95%, as well as investigating its potential applications in drug development, drug delivery, and diagnostics. Additionally, further research could focus on optimizing the synthesis of 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% and exploring its potential as a fluorescent probe for imaging and detection of proteins. Finally, research could also focus on exploring the potential of 2-Fluoro-5-(naphthalen-1-yl)phenol, 95% as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Synthesis Methods

2-Fluoro-5-(naphthalen-1-yl)phenol, 95% is synthesized through a reaction between 2-fluoronaphthalene and phenol. The reaction is typically performed in a solvent such as ethanol or methanol, and yields a white solid product. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the reaction temperature is typically kept between 40-50°C. The reaction is typically complete within two hours.

Properties

IUPAC Name

2-fluoro-5-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDMGBVFDWQUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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